

Application Notes and Protocols for 2-Bromo-4ethoxy-1-nitrobenzene

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Compound of Interest		
Compound Name:	2-Bromo-4-ethoxy-1-nitrobenzene	
Cat. No.:	B1283775	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **2-Bromo-4-ethoxy-1-nitrobenzene** as a versatile synthetic intermediate in medicinal chemistry and potentially other fields. Detailed experimental protocols, characterization data, and workflow visualizations are provided to facilitate its use in research and development.

Chemical Properties and Characterization

2-Bromo-4-ethoxy-1-nitrobenzene is a substituted aromatic compound with the molecular formula C₈H₈BrNO₃. Its structure features a nitro group and a bromine atom, both of which are valuable functional handles for a variety of chemical transformations.

Property	Value
Molecular Weight	246.06 g/mol [1][2]
CAS Number	57279-69-3[1]
Appearance	Pale yellow solid (typical)
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

¹H NMR Spectroscopic Data (CDCl₃, 400 MHz):



- δ 7.83 ppm (d, J=8.8 Hz, 1H): Aromatic proton ortho to the nitro group.
- δ 7.60 ppm (dd, J=8.8, 2.4 Hz, 1H): Aromatic proton ortho to the ethoxy group and meta to the nitro group.
- δ 7.08 ppm (d, J=2.4 Hz, 1H): Aromatic proton ortho to the bromine atom.
- δ 4.12 ppm (q, J=7.0 Hz, 2H): Methylene protons of the ethoxy group.
- δ 1.45 ppm (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group.

Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene

A common synthetic route to **2-Bromo-4-ethoxy-1-nitrobenzene** involves the bromination of 4-ethoxynitrobenzene. The electron-donating ethoxy group directs the electrophilic substitution to the ortho position.

Protocol: Bromination of 4-Ethoxynitrobenzene

Parameter	Value
Reactants	4-Ethoxynitrobenzene, N-Bromosuccinimide (NBS)
Solvent	Dichloromethane (CH ₂ Cl ₂)
Reaction Time	2 hours
Temperature	Reflux
Work-up	Addition of saturated sodium sulfite solution, followed by recrystallization from n-heptane.
Expected Yield	~90%

Detailed Experimental Protocol:

 To a solution of 4-ethoxynitrobenzene (1 equivalent) in dichloromethane, add N-Bromosuccinimide (1 equivalent).

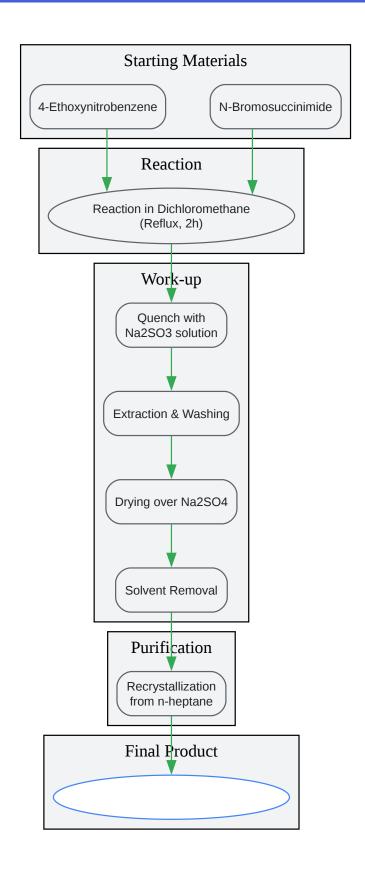






- Heat the reaction mixture to reflux for 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Slowly add a saturated aqueous solution of sodium sulfite to quench the reaction.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure.
- Recrystallize the crude product from n-heptane to afford pure 2-Bromo-4-ethoxy-1nitrobenzene.[3]





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Synthetic workflow for **2-Bromo-4-ethoxy-1-nitrobenzene**.

Application in the Synthesis of Bioactive Molecules

2-Bromo-4-ethoxy-1-nitrobenzene is a key intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a point for further functionalization.

Synthesis of a Dual ALK/BRD4 Inhibitor via Suzuki Coupling

A notable application of **2-Bromo-4-ethoxy-1-nitrobenzene** is in the synthesis of dual anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4) inhibitors, which are of interest in cancer therapy.

Reaction Scheme: The synthesis involves a Suzuki coupling reaction between 4-Bromo-2-ethoxy-1-nitrobenzene and pyridine-4-ylboronic acid.

Protocol: Suzuki Coupling Reaction

Parameter	Value
Reactants	4-Bromo-2-ethoxy-1-nitrobenzene, Pyridine-4-ylboronic acid, Sodium Carbonate (Na ₂ CO ₃)
Catalyst	Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh3)2Cl2)
Solvent	Dioxane/Water (6:1)
Reaction Time	45 minutes
Temperature	110 °C
Expected Yield	High

Detailed Experimental Protocol:

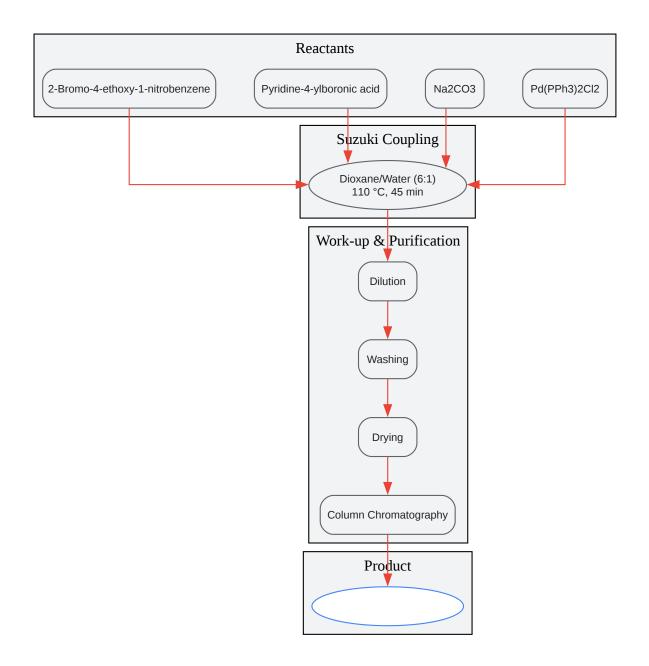
• In a reaction vessel, combine 4-Bromo-2-ethoxy-1-nitrobenzene (1.0 eq), pyridine-4-ylboronic acid (1.0 eq), sodium carbonate (1.64 eq), and



dichlorobis(triphenylphosphine)palladium(II) (0.037 eq).

- Add a solvent mixture of dioxane and water (6:1).
- Heat the reaction mixture at 110 °C for 45 minutes.
- After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired coupled product.





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Experimental workflow for Suzuki coupling.



Further Synthetic Transformations

The product from the Suzuki coupling can undergo further transformations to yield the final bioactive molecule. A key step is the reduction of the nitro group to an aniline, which can then participate in subsequent reactions.

Protocol: Reduction of the Nitro Group

Parameter	Value
Reactant	Nitro-substituted biaryl compound
Reducing Agent	Iron powder (Fe) in the presence of an acid (e.g., acetic acid or ammonium chloride) or catalytic hydrogenation (e.g., H ₂ , Pd/C).
Solvent	Ethanol, Methanol, or Ethyl Acetate
Reaction Time	Varies (typically a few hours)
Temperature	Room temperature to reflux
Work-up	Filtration to remove the catalyst/iron salts, followed by extraction and purification.
Expected Yield	High

Detailed Experimental Protocol (using Iron):

- Suspend the nitro-substituted biaryl compound and iron powder in a mixture of ethanol and water.
- Add a catalytic amount of acetic acid or a stoichiometric amount of ammonium chloride.
- Heat the mixture to reflux and monitor the reaction by TLC.
- Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
- Concentrate the filtrate and extract the product with an appropriate organic solvent.



 Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.

This aniline derivative serves as a crucial building block for the construction of more complex heterocyclic systems, common in many kinase inhibitors.

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References

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